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Abstract
ONC212 is a next-generation small molecule of the imipridone class, currently advancing

through preclinical and clinical development as a potent anti-cancer agent. As a fluorinated

analog of the first-in-class compound ONC201, ONC212 demonstrates significantly enhanced

potency and a distinct pharmacological profile. This document provides a comprehensive

technical overview of the discovery, mechanism of action, preclinical efficacy, and development

pathway of ONC212. It is intended for researchers, scientists, and professionals in the field of

drug development, offering detailed experimental methodologies, tabulated quantitative data,

and visual representations of key biological pathways and workflows.

Discovery and Development Rationale
ONC212 was identified through a medicinal chemistry program aimed at optimizing the

therapeutic properties of its parent compound, ONC201.[1] ONC201, the founding member of

the imipridone class, is known to induce the integrated stress response (ISR) and inactivate

Akt/ERK signaling, leading to tumor cell death.[1][2] The goal was to synthesize analogs with

improved potency and distinct pharmacological characteristics.

ONC212, a trifluoromethylbenzyl imipridone, was prioritized for further development based on

its superior in vitro potency across a wide array of human cancer cell lines and its rapid kinetics

of activity compared to ONC201.[1][3] Preclinical evaluation revealed that ONC212 possesses

broad-spectrum anti-cancer efficacy at nanomolar concentrations, a favorable pharmacokinetic
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profile, and potent anti-tumor effects when administered orally, justifying its advancement

toward clinical investigation.

Mechanism of Action
ONC212 exerts its anti-neoplastic effects through a multi-faceted mechanism that converges

on critical cell survival and death pathways. Its primary targets are the G protein-coupled

receptor GPR132 and the mitochondrial caseinolytic protease ClpP.

Key Signaling Pathways:

Dual Agonism of GPR132 and ClpP: ONC212 is a dual agonist of GPR132, an orphan

GPCR that functions as a pH sensor, and ClpP, a mitochondrial protease often

overexpressed in cancer. This dual engagement is a unique feature of its mechanism.

Integrated Stress Response (ISR) Activation: Similar to ONC201, ONC212 activates the ISR,

a key cellular stress pathway. This leads to the upregulation of Activating Transcription

Factor 4 (ATF4) and its downstream target, C/EBP homologous protein (CHOP).

Induction of TRAIL-Mediated Apoptosis: The activation of the ATF4-CHOP axis results in the

increased expression of the death receptor DR5, sensitizing cancer cells to Tumor Necrosis

Factor-Related Apoptosis-Inducing Ligand (TRAIL)-mediated apoptosis.

Inhibition of Pro-Survival Signaling: ONC212 acts as a dual inactivator of the PI3K/Akt and

MAPK/ERK signaling pathways, which are critical for cancer cell proliferation and survival.

Mitochondrial Dysfunction: As a mitocan, ONC212's activation of ClpP leads to the

degradation of its binding partner ClpX and disrupts mitochondrial protein homeostasis. This

impairs oxidative phosphorylation (OXPHOS) and decreases mitochondrial ATP production,

leading to apoptosis in OXPHOS-dependent cells or growth arrest in glycolysis-dependent

cells.

Unfolded Protein Response (UPR): The cellular stress induced by ONC212 also engages the

UPR. In sensitive cell lines, this leads to a pro-apoptotic response, while resistant cells may

upregulate pro-survival chaperones like GRP78/BIP.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b609752?utm_src=pdf-body
https://www.benchchem.com/product/b609752?utm_src=pdf-body
https://www.benchchem.com/product/b609752?utm_src=pdf-body
https://www.benchchem.com/product/b609752?utm_src=pdf-body
https://www.benchchem.com/product/b609752?utm_src=pdf-body
https://www.benchchem.com/product/b609752?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609752?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell MembraneMitochondrion

Cytoplasm / ER

Nucleus

GPR132

Integrated Stress
Response (ISR)

ClpP

ClpX OXPHOS

ATP Production

Apoptosis

PI3K

Akt

Proliferation/
Survival

MEK

ERK ATF4

CHOP

TRAIL/DR5

Caspase-8

Caspase-3

ONC212

Click to download full resolution via product page

Figure 1: ONC212 Signaling Pathways
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Preclinical Efficacy
ONC212 has demonstrated robust anti-cancer activity in a broad range of preclinical models,

including solid tumors and hematological malignancies.

In Vitro Efficacy
ONC212 exhibits potent cytotoxic and anti-proliferative effects across numerous cancer cell

lines, with GI50 (50% growth inhibition) and ED50 (50% effective dose) values frequently in the

nanomolar range. This represents a significant potency advantage over ONC201.

Cancer Type Cell Line Parameter Value (µM) Reference

Pancreatic AsPC-1 GI50 0.09

Pancreatic HPAF-II GI50 0.11

Pancreatic Multiple Lines GI50 Range 0.1 - 0.4

AML OCI-AML3 ED50 0.141

AML MOLM13 ED50 0.106

MCL JeKo-1 (p53-null) ED50 0.265

Pancreatic PANC-1 GI50 ~0.47

Table 1: In Vitro Potency of ONC212 in Various Cancer Cell Lines.

In Vivo Efficacy
Oral administration of ONC212 leads to significant anti-tumor activity in various xenograft

models, including those less sensitive to ONC201. The compound is well-tolerated at

efficacious doses, indicating a broad therapeutic window.
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Cancer Type
Xenograft
Model

Dosing
Schedule

Key Outcomes Reference

Melanoma

(BRAF V600E)

MALME-3M,

UACC-903

50-100 mg/kg,

weekly, oral

Potent anti-tumor

effects; more

sensitive than to

ONC201.

Hepatocellular

Carcinoma
Hep3B

50 mg/kg,

weekly, oral

Significant tumor

growth inhibition.

Pancreatic

Cancer

HPAF-II, Capan-

2

50 mg/kg,

3x/week, oral

Significant tumor

growth inhibition;

superior to

ONC201 in

Capan-2 model.

Pancreatic

Cancer

(Resistant)

BxPC3
50 mg/kg

ONC212 + 2-DG

Combination

halted tumor

growth where

single agents did

not.

Table 2: Summary of In Vivo Efficacy of ONC212 in Xenograft Models.

Clinical Development Status
ONC212 is advancing towards clinical trials for several oncology indications. GLP-toxicology

studies have been successfully completed, and an Investigational New Drug (IND) application

is being prepared. Key areas of clinical focus include pancreatic cancer and acute myeloid

leukemia (AML), malignancies where high expression of the drug's targets (GPR132 and/or

ClpP) is observed. An alliance between MD Anderson and Oncoceutics is in place for a future

Phase I/II clinical trial in refractory AML.

Detailed Experimental Protocols
The following are representative protocols for key experiments used in the preclinical

evaluation of ONC212, synthesized from published studies.
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In Vitro Cell Viability Assay (CellTiter-Glo®)
This protocol measures the number of viable cells in culture based on quantitation of the ATP

present, which signals the presence of metabolically active cells.

Cell Seeding: Cancer cells are harvested during the logarithmic growth phase. A cell

suspension is prepared, and 5 x 10³ cells in 100 µL of complete medium are seeded into

each well of an opaque-walled 96-well plate.

Incubation: The plate is incubated overnight at 37°C in a humidified atmosphere of 5% CO₂

to allow for cell attachment.

Drug Treatment: A serial dilution of ONC212 is prepared. The medium is removed from the

wells and replaced with 100 µL of medium containing the desired concentrations of ONC212
or vehicle control (e.g., DMSO).

Incubation: Cells are treated for a specified period, typically 72 hours.

ATP Measurement: The plate is equilibrated to room temperature for 30 minutes. 100 µL of

CellTiter-Glo® reagent is added to each well.

Lysis and Signal Stabilization: The contents are mixed for 2 minutes on an orbital shaker to

induce cell lysis. The plate is then incubated at room temperature for 10 minutes to stabilize

the luminescent signal.

Data Acquisition: Luminescence is recorded using a plate-reading luminometer.

Data Analysis: The luminescent signal is proportional to the amount of ATP and thus to the

number of viable cells. Percent viability is calculated relative to vehicle-treated control cells.

GI50 values are determined using non-linear regression analysis (e.g., in GraphPad Prism).

In Vivo Xenograft Tumor Model
This protocol describes the establishment and treatment of subcutaneous tumors in

immunodeficient mice to evaluate in vivo efficacy.

Animal Model: Six-to-seven-week-old female athymic nu/nu mice are used. Animals are

allowed to acclimate for at least one week before the study begins.
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Cell Preparation and Implantation: Tumor cells (e.g., 5 x 10⁶ BxPC3 cells) are suspended in

50 µL of sterile PBS and mixed with 50 µL of Matrigel®. The 100 µL cell suspension is

injected subcutaneously into the rear flank of each mouse.

Tumor Growth Monitoring: Tumor dimensions are measured three times per week using

digital calipers. Tumor volume is calculated using the formula: Volume = 0.5 * Length *

(Width)². Mouse body weight is monitored weekly as a measure of general health and

toxicity.

Randomization and Treatment: When tumors reach an average volume of 100-150 mm³,

mice are randomly assigned to treatment or control groups.

Drug Administration: ONC212 is formulated in a vehicle solution (e.g., 10% DMSO, 20%

Kolliphor® EL, 70% PBS). The drug is administered via oral gavage at the specified dose

and schedule (e.g., 50 mg/kg, three times per week). The control group receives the vehicle

solution.

Study Endpoint: The study is concluded when tumors in the control group reach a

predetermined maximum size, or after a defined treatment period.

Tissue Collection and Analysis: At the end of the study, mice are euthanized. Tumors are

excised, weighed, and processed for further analysis, such as immunohistochemistry (IHC)

for proliferation (Ki67) and apoptosis (cleaved Caspase-3) markers.
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Figure 2: Preclinical to Clinical Development Workflow

Conclusion
ONC212 is a highly potent imipridone with a unique dual-agonist mechanism of action targeting

GPR132 and ClpP. Its ability to concurrently activate the integrated stress response, inhibit

critical pro-survival signaling, and disrupt mitochondrial metabolism provides a multi-pronged

attack on cancer cells. Extensive preclinical data have demonstrated its broad-spectrum

efficacy and favorable safety profile, both as a single agent and in combination with other

therapies. As ONC212 progresses into clinical trials, it holds significant promise as a novel

therapeutic for patients with difficult-to-treat malignancies, including pancreatic cancer and

hematological neoplasms.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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